molecular formula C11H6ClF3N2O2S B5749833 3-chloro-N'-(trifluoroacetyl)-1-benzothiophene-2-carbohydrazide CAS No. 296266-17-6

3-chloro-N'-(trifluoroacetyl)-1-benzothiophene-2-carbohydrazide

Cat. No.: B5749833
CAS No.: 296266-17-6
M. Wt: 322.69 g/mol
InChI Key: RNPXFZOHCKGYDU-UHFFFAOYSA-N
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Description

3-chloro-N’-(trifluoroacetyl)-1-benzothiophene-2-carbohydrazide is a complex organic compound that features a benzothiophene core, a trifluoroacetyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-(trifluoroacetyl)-1-benzothiophene-2-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.

    Introduction of Chlorine: Chlorination of the benzothiophene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of Trifluoroacetyl Group: The trifluoroacetyl group is introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.

    Formation of Carbohydrazide Moiety: The carbohydrazide moiety is formed by reacting the intermediate compound with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-(trifluoroacetyl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

  • **Oxid

Properties

IUPAC Name

3-chloro-N'-(2,2,2-trifluoroacetyl)-1-benzothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2S/c12-7-5-3-1-2-4-6(5)20-8(7)9(18)16-17-10(19)11(13,14)15/h1-4H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPXFZOHCKGYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137534
Record name 3-Chlorobenzo[b]thiophene-2-carboxylic acid 2-(2,2,2-trifluoroacetyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296266-17-6
Record name 3-Chlorobenzo[b]thiophene-2-carboxylic acid 2-(2,2,2-trifluoroacetyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296266-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzo[b]thiophene-2-carboxylic acid 2-(2,2,2-trifluoroacetyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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